molecular formula C16H25BrN2Si B1345284 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1015609-27-4

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1345284
M. Wt: 353.37 g/mol
InChI Key: RTCMSZSQBFLIEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various brominated pyridine derivatives, including those related to 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine, has been explored in several studies. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions to produce novel 6-bromo-imidazo[4,5-b]pyridine derivatives . Another study reports the synthesis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, focusing on the molecular geometry and intermolecular interactions in the solid state . Additionally, 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones have been obtained through bromination, serving as precursors for further chemical transformations .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been elucidated using various techniques. Single crystal X-ray diffraction data has been employed to investigate the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, revealing intermolecular hydrogen bonding and π-π interactions . Hirshfeld surface analysis has been used to determine intermolecular contacts in synthesized imidazo[4,5-b]pyridine derivatives . These studies provide insights into the molecular geometry and stabilization mechanisms in the solid state.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives has been explored in the context of carbon-carbon coupling reactions, which are fundamental in organic synthesis . The bromination of pyridin-2(1H)-ones to produce 6-Bromomethyl-substituted derivatives is an example of such reactivity, enabling the synthesis of thieno- and furo[3,4-b]pyridin-2(1H)-ones and new amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives have been characterized using spectroscopic techniques and density functional theory (DFT) calculations. Spectroscopic characterization, including FT-IR and NMR, has been performed on 5-Bromo-2-(trifluoromethyl)pyridine . DFT and time-dependent DFT (TD-DFT) methods have been applied to study the electronic structure and non-linear optical (NLO) properties of these compounds . Additionally, the antimicrobial activities of these derivatives have been assessed, indicating potential biological relevance .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis of Pyrrolo[3,2-b]pyridin-2-one Derivatives

    The compound has been used in the synthesis of pyrrolo[3,2-b]pyridin-2-one derivatives, where its bromo-derivative was hydrogenated to give a debrominated dihydro-derivative and hydrolysed to the deacetylated derivative. This shows its utility in creating structurally diverse compounds (Jones & Phipps, 1974).

  • Total Synthesis of Natural Alkaloids

    It serves as a precursor in the total synthesis of natural alkaloids like variolin B. The compound was used in a sequence involving selective and sequential palladium-mediated functionalization, highlighting its role in complex organic syntheses (Baeza et al., 2010).

  • Crystal and Molecular Structure Analysis

    The compound's derivatives have been studied for their crystal and molecular structure, providing insights into molecular geometry in the solid state, and understanding of intermolecular hydrogen bonding and π-π interactions (Rodi et al., 2013).

Pharmaceutical and Biomedical Research

  • Development of Tyrosyl-tRNA Synthetase Inhibitors

    Derivatives of this compound have been synthesized and evaluated for their potential as tyrosyl-tRNA synthetase inhibitors, indicating its relevance in drug discovery and medicinal chemistry (Jabri et al., 2023).

  • Synthesis of Antibacterial Compounds

    The compound has been used as a precursor for synthesizing new polyheterocyclic ring systems, which were then evaluated for their antibacterial properties, showcasing its application in the development of new antimicrobial agents (Abdel‐Latif et al., 2019).

  • Role in Synthesis of Heterocyclic Compounds

    It has also been instrumental in synthesizing various heterocyclic compounds with potential therapeutic applications, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues (Nechayev et al., 2013).

Safety And Hazards

Based on the safety data for a similar compound “6-Bromo-1H-pyrazolo[4,3-b]pyridine”, it has a hazard classification of Acute Tox. 4 Oral, indicating it is harmful if swallowed .

Future Directions

The future directions for research on “6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities .

properties

IUPAC Name

(6-bromopyrrolo[3,2-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-15-16(19)9-14(17)10-18-15/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCMSZSQBFLIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640152
Record name 6-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine

CAS RN

1015609-27-4
Record name 6-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Sreenivasachary, H Kroth, P Benderitter… - Bioorganic & medicinal …, 2017 - Elsevier
The aggregation of amyloid-β peptides into cytotoxic oligomeric and fibrillary aggregates is believed to be one of the major pathological events in Alzheimer disease. Here we report the …
Number of citations: 16 www.sciencedirect.com

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